molecular formula C6H4BrClO B1291525 3-Bromo-5-chlorophenol CAS No. 56962-04-0

3-Bromo-5-chlorophenol

Cat. No. B1291525
Key on ui cas rn: 56962-04-0
M. Wt: 207.45 g/mol
InChI Key: GMGWXLPFRHYWAS-UHFFFAOYSA-N
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Patent
US06828466B2

Procedure details

To an airfree flask equipped with a stir bar, in a glove box, was added m-bromochlorobenzene (192 mg, 1.00 mmol), HBPin (200 mg, 1.56 mmol), (Ind)Ir(COD) (8.3 mg, 0.02 mmol), and dmpe (3.0 mg, 0.02 mmol). The flask was sealed, removed for the glove box, and stirred at 150° C. for 3 h. This material was used in next step without purification. To the crude material was added NaOH (1.5 mL of a 1.5M aqueous solution) and the resulting mixture was stirred for 5 minutes. To this was added NaHCO3 (0.73 g, 8.7 mmol) and acetone (3 mL). The mixture was cooled to 0° C. and OXONE (3.2 mL of a 0.33M aqueous solution) was added dropwise. The reaction mixture was stirred at 0° C. for 10 minutes and quenched with sodium bisulfite (2.0 g in 3 ml H2O). The grayish solution was diluted with ether (20 ml), and extracted with aq. 2 M HCl (1×25 ml). The aqueous layer was separated from the organic layer and extracted with ether (2×25 ml). Combined organic layers were washed with water (2×25 ml), dried with MgSO4, and solvents removed under reduced pressure. Crude material was passed through silica plug eluting with CH2Cl2 to give 163.4 mg (78.8%) of 3-bromo-5-chlorophenol as a white solid. In a separate run under the same conditions with twice the scale, 301.2 mg (72.4%) of desired phenol was obtained. mp=68-69° C. 1H NMR (CDCl3, 300 MHz) δ 7.08 (t, J=1.65 Hz, 1H), 6.89 (dd, J=2.2, 1.65 Hz, 1H), 6.78 (dd, J=2.2, 1.65 Hz, 1H), 4.83 (s, 1H). 13C NMR (CDCl3, 125 MHz) δ 156.6, 135.7, 124.1, 122.9, 117.4, 115.0. FT-IR (KBr) 3221, 3159, 3090, 3046, 2927, 2856, 2793, 2659, 2492, 1577, 1486, 1458, 1426, 1376, 1359, 1286, 1239, 1214, 1088, 913, 859, 840, 778, 666 cm−1. MS (rel. int.) m/z 208 (100), 206 (82), 127 (26), 99 (37), 63 (22). Anal. Calcd for C6H4BrClO: C, 34.74; H, 1.94; N, 0.00. Found: C, 35.08; H, 2.03; N, 0.07.
Quantity
192 mg
Type
reactant
Reaction Step One
[Compound]
Name
(Ind)Ir(COD)
Quantity
8.3 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:8])[CH:5]=[CH:6][CH:7]=1.C([O-])(O)=[O:10].[Na+].OOS([O-])=O.[K+]>CP(CCP(C)C)C.CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([OH:10])[CH:5]=[C:4]([Cl:8])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
192 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)Cl
Name
(Ind)Ir(COD)
Quantity
8.3 mg
Type
reactant
Smiles
Name
Quantity
3 mg
Type
catalyst
Smiles
CP(C)CCP(C)C
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an airfree flask equipped with a stir bar, in a glove box
CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
removed for the glove box
CUSTOM
Type
CUSTOM
Details
This material was used in next step without purification
ADDITION
Type
ADDITION
Details
To the crude material was added NaOH (1.5 mL of a 1.5M aqueous solution) and the resulting mixture
STIRRING
Type
STIRRING
Details
was stirred for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched with sodium bisulfite (2.0 g in 3 ml H2O)
ADDITION
Type
ADDITION
Details
The grayish solution was diluted with ether (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with aq. 2 M HCl (1×25 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×25 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with water (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4, and solvents
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 163.4 mg
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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